8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione
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Overview
Description
8-methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione is a member of benzothiazoles.
Scientific Research Applications
Antibacterial Activity
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione and its derivatives have been extensively researched for their antibacterial properties. For instance, a study by Vartale et al. (2008) synthesized derivatives of this compound and tested them for antibacterial activity, revealing significant potential in this area (Vartale et al., 2008). Similarly, another study by Badne et al. (2011) explored the antimicrobial activity of novel synthesized derivatives, further confirming its utility in combating bacterial infections (Badne et al., 2011).
Receptor Affinity
Research has also been conducted on the compound's affinity for certain receptors. Romeo et al. (1993) designed derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene, closely related to the compound , as ligands for α1-adrenoceptor and 5HT1A-receptor. These compounds showed significant affinities, suggesting potential in receptor-targeted therapies (Romeo et al., 1993).
Antimicrobial and Pharmacological Activities
Further studies have demonstrated the antimicrobial and pharmacological potential of this compound. A study by Sharma et al. (2010) synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones and evaluated their antimicrobial activity against various bacterial species, suggesting a broad application in antimicrobial treatments (Sharma et al., 2010).
Synthesis and Biological Activity
The synthesis and potential biological activity of 2-substituted derivatives of this compound have also been a subject of study, as shown by Chaitanya et al. (2010), who synthesized a variety of derivatives and evaluated them for antibacterial, antifungal, and anti-inflammatory activities (Chaitanya et al., 2010).
Novel Synthesis Methods
Innovative synthesis methods have been developed to create derivatives of this compound with potential biological activities. For example, Zangouei et al. (2017) described a one-pot, multi-component reaction for synthesizing furo[2′,3′:4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives, highlighting efficient production methods for these compounds (Zangouei et al., 2017).
Analgesic and Anti-Inflammatory Properties
The compound has also been investigated for its analgesic and anti-inflammatory properties. Research by Russo et al. (1994) synthesized derivatives with novel ring systems, evaluating them for analgesic and anti-inflammatory activities, showing promising results in this domain (Russo et al., 1994).
Anticonvulsant Agents
Another area of research has been the exploration of this compound's derivatives as potential anticonvulsant agents. A study by Gineinah (2001) synthesized new derivatives and screened them for anticonvulsant activities, contributing to the development of new therapeutic options for seizure disorders (Gineinah, 2001).
properties
Product Name |
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione |
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Molecular Formula |
C18H14N2O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-benzyl-8-methoxypyrimido[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C18H14N2O3S/c1-23-12-7-8-14-15(10-12)24-18-19-16(21)13(17(22)20(14)18)9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3 |
InChI Key |
TZLQDAXJSITRIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=O)C(C(=O)N=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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